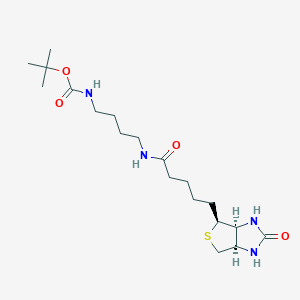
N-Biotinyl-N'-Boc-1,4-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Biotinyl-N’-Boc-1,4-butanediamine is a biotinylated biochemical assay reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its biotinyl group, which is essential for various biochemical applications, particularly in the field of molecular biology and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine typically involves the reaction of biotin with N-Boc-1,4-butanediamine. The process begins with the protection of the amine group of 1,4-butanediamine using a Boc (tert-butoxycarbonyl) group. This is followed by the biotinylation of the protected amine using biotin-N-hydroxysuccinimide ester (biotin-NHS) under mild conditions .
Industrial Production Methods
Industrial production of N-Biotinyl-N’-Boc-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Biotinyl-N’-Boc-1,4-butanediamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Coupling Reactions: The biotinyl group allows for coupling with various biomolecules, such as proteins and nucleic acids, through amide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Biotinylation: Biotin-NHS is used for the biotinylation step, typically in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include biotinylated derivatives of various biomolecules, which are useful in a wide range of biochemical assays and research applications .
Aplicaciones Científicas De Investigación
N-Biotinyl-N’-Boc-1,4-butanediamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Biotinyl-N’-Boc-1,4-butanediamine involves the biotinylation of target molecules. The biotinyl group binds to avidin or streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules . This interaction is widely used in various biochemical and molecular biology assays .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1,4-butanediamine: A precursor in the synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine, used in the preparation of pharmacologically active compounds.
Biotin-NHS: A reagent used for the biotinylation of amines, similar to N-Biotinyl-N’-Boc-1,4-butanediamine.
Uniqueness
N-Biotinyl-N’-Boc-1,4-butanediamine is unique due to its dual functionality, combining the biotinyl group for biochemical applications with the Boc-protected amine for further chemical modifications . This makes it a versatile reagent in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIVBSOJVLBKD-DZKIICNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)

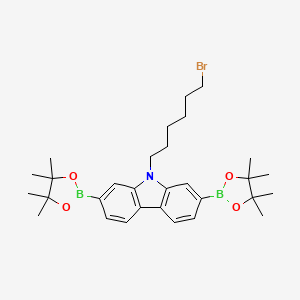

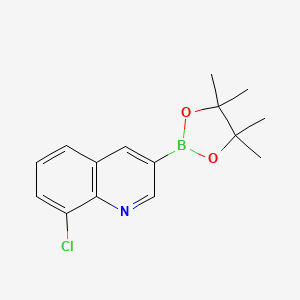
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)
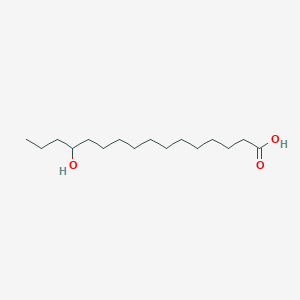
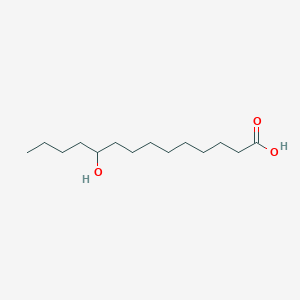
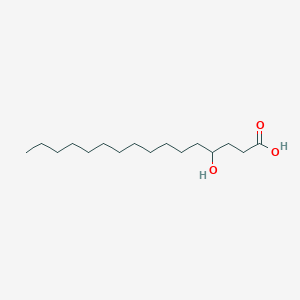
![4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene](/img/structure/B8223208.png)
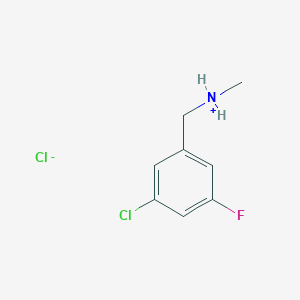

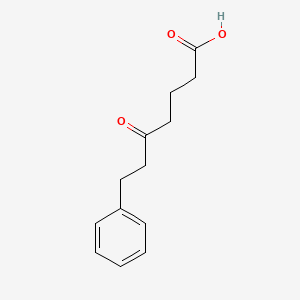
![[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223269.png)
